OctreoScan

Neuroendocrine Tumors Somatostatin Receptor Imaging Diagnostic Accuracy

Diagnostic challenge: Neuroendocrine tumor (NET) staging requires high-specificity functional imaging, but access to PET agents (68Ga-DOTA-peptides) may be limited. OctreoScan (111In-pentetreotide) is the FDA-approved (1994) reference standard for SRS. - **Target**: sst2 receptor on NET cells; 80% sensitivity in Grade 1/2 gastroenteropancreatic NETs (vs. 60% for 18FDG-PET). - **Protocol advantage**: 2.8-day half-life enables 24h delayed SPECT/CT, improving target-to-background ratios. - **Niche applications**: Recurrent medulloblastoma (MRI+OctreoScan) and 123I-MIBG-negative neural crest tumors. - **Supply**: Lyophilized kit + Indium In-111 chloride sterile solution. Bulk procurement available.

Molecular Formula C63H84InN13O19S2
Molecular Weight 1502.5 g/mol
Cat. No. B10781881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctreoScan
Molecular FormulaC63H84InN13O19S2
Molecular Weight1502.5 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CO)C(C)O)O.[In+3]
InChIInChI=1S/C63H87N13O19S2.In/c1-37(78)48(34-77)70-62(94)50-36-97-96-35-49(71-58(90)45(25-39-13-5-3-6-14-39)66-51(80)29-75(31-53(83)84)23-21-74(30-52(81)82)22-24-76(32-54(85)86)33-55(87)88)61(93)68-46(26-40-15-7-4-8-16-40)59(91)69-47(27-41-28-65-43-18-10-9-17-42(41)43)60(92)67-44(19-11-12-20-64)57(89)73-56(38(2)79)63(95)72-50;/h3-10,13-18,28,37-38,44-50,56,65,77-79H,11-12,19-27,29-36,64H2,1-2H3,(H,66,80)(H,67,92)(H,68,93)(H,69,91)(H,70,94)(H,71,90)(H,72,95)(H,73,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88);/q;+3/p-3/t37-,38-,44+,45-,46+,47-,48-,49+,50+,56+;/m1./s1/i;1-4
InChIKeyONJXCGCIKIYAPL-MLRSDOHDSA-K
Commercial & Availability
Standard Pack Sizes1 kit / 5 kits / 10 mci / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OctreoScan Overview: Foundational SRS Agent


OctreoScan is a kit for the preparation of indium In-111 pentetreotide, a diagnostic radiopharmaceutical used for somatostatin receptor scintigraphy (SRS) [1]. It consists of a lyophilized mixture of pentetreotide (octreotide DTPA) and a vial of Indium In-111 Chloride Sterile Solution [1]. The indium In-111 pentetreotide complex binds with relatively high affinity to somatostatin receptor subtype 2 (sst2), which is overexpressed on neuroendocrine tumor (NET) cells [2]. Since its initial FDA approval in 1994, OctreoScan has served as the reference standard for functional imaging of neuroendocrine tumors via whole-body planar and SPECT/CT imaging [3].

Target Somatostatin receptor subtype 2 (sst2) imaging
Modality Planar and SPECT/CT whole-body imaging
Protocol Delayed 24‑hour imaging enabled by 111In half‑life
NET context Retains reported utility for well‑differentiated NETs

OctreoScan Substitution: Non-Interchangeability


Although OctreoScan (111In-pentetreotide) belongs to the same class of somatostatin receptor-targeting radiopharmaceuticals as 68Ga-DOTA-peptides (e.g., DOTATATE, DOTATOC) and 99mTc-labeled analogs, these agents are not interchangeable. Critical differences in receptor binding affinity, spatial resolution of the imaging modality (SPECT vs. PET), radiation dosimetry, and diagnostic sensitivity mean that substituting one agent for another can fundamentally alter clinical decision-making [1]. OctreoScan's specific gamma emission profile and 2.8-day physical half-life of 111In enable delayed imaging protocols (e.g., 24-hour SPECT) that are not feasible with shorter-lived PET isotopes like 68Ga (68-minute half-life) [2]. Furthermore, its differential sensitivity profile—particularly its retained utility in well-differentiated NETs versus the superior performance of PET agents—mandates a strategic, indication-specific selection rather than casual substitution [3].

Attribute
OctreoScan (111In‑pentetreotide)
68Ga‑DOTA‑peptides (PET)
Receptor Affinity
High sst2 binding; reported high affinity
Sst2 binding; affinity varies by peptide
Imaging Modality
SPECT / SPECT‑CT
PET / PET‑CT (higher spatial resolution)
Physical Half‑Life
2.8 days (enables 24‑hr delayed scans)
68 minutes (short scan window)
Sensitivity Context
Higher reported sensitivity in well‑differentiated NETs
Higher reported sensitivity overall; superior in poorly‑differentiated tumors
Differences in receptor targeting, spatial resolution, and radiation dosimetry mean these agents are not interchangeable. Imaging protocol and clinical question must drive selection.

OctreoScan Head-to-Head Evidence


Patient-Based Sensitivity vs. 68Ga-DOTATATE PET/CT

In a prospective intra-patient comparison of 68Ga-DOTATATE PET/CT and 111In-pentetreotide (OctreoScan) SPECT/CT in 130 patients with known or suspected neuroendocrine tumors, 68Ga-DOTATATE demonstrated a significantly higher patient-based sensitivity of 95.1%, compared to only 30.9% for OctreoScan [1]. This 64.2 percentage-point difference underscores the markedly superior lesion detection capability of the PET-based agent.

Patient‑Based Sensitivity
Direct comparison
OctreoScan 30.9%
68Ga‑DOTATATE PET 95.1%
Reported sensitivity difference informs modality selection
130 patients; intra‑individual comparison
Neuroendocrine Tumors Somatostatin Receptor Imaging Diagnostic Accuracy

Primary Tumor Detection: PET vs. SPECT

A 2025 systematic review of molecular imaging in NETs reports that PET/CT using [68Ga]Ga-DOTA-peptides (DOTATATE, DOTATOC, DOTANOC) consistently outperformed conventional SPECT imaging with [111In]Pentetreotide (OctreoScan), achieving primary tumor detection rates of 38%–83% versus less than 10% with SPECT [1]. This class-level inference highlights the diagnostic advantage of PET tracers for localizing the primary tumor site.

Primary Tumor Detection
Class‑level inference
OctreoScan SPECT <10%
68Ga‑DOTA‑peptide PET 38–83%
Large detection gap favors PET for unknown primary NET
Systematic review; multiple studies
Neuroendocrine Tumors Unknown Primary Somatostatin Receptor Imaging

Sensitivity by Tumor Differentiation

A retrospective analysis of 153 NET patients compared OctreoScan and 18FDG-PET sensitivity, stratified by tumor differentiation. For well-differentiated NETs, OctreoScan (n=124) demonstrated a sensitivity of 80% versus 60% for PET (n=30) [1]. In contrast, for poorly-differentiated NETs, OctreoScan (n=7) showed a sensitivity of only 57% compared to 100% for PET (n=13) [1]. This demonstrates OctreoScan's retained utility in well-differentiated disease and its limitations in high-grade tumors.

Sensitivity by Tumor Grade
Direct comparison
Well‑diff. (OctreoScan) 80%
Well‑diff. (FDG‑PET) 60%
Poorly‑diff. (OctreoScan) 57%
Poorly‑diff. (FDG‑PET) 100%
Retains reported utility in well‑differentiated NETs
153 patients; gastrointestinal/pancreatic NETs
Neuroendocrine Tumors Tumor Grading Nuclear Medicine

Lesion Detection vs. 99mTc-HYNIC-Octreotate SPECT/CT

A study in 14 patients compared the diagnostic efficiency of 99mTc-EDDA/HYNIC-Octreotate SPECT-CT with 111In-pentetreotide (OctreoScan) SPECT-CT. The number of lesions detected by 99mTc-EDDA/HYNIC-Octreotate was higher (40/43, 93%) compared to OctreoScan (36/43, 83%), though the difference was not statistically significant (p=0.109) [1]. The study concluded that 99mTc-EDDA/HYNIC-Octreotate may be a better alternative due to higher image quality and lower radiation dose [1].

Lesion Detection vs 99mTc
Direct comparison
OctreoScan 83% (36/43)
99mTc‑HYNIC‑Octreotate 93% (40/43)
Reported difference not statistically significant (p=0.109)
14 patients; SPECT‑CT comparison
Neuroendocrine Tumors SPECT-CT Radiopharmaceuticals

Radiation Dosimetry Comparison

The radiation dose from 68Ga-labeled DOTA-SSTR agents is significantly lower than that from 111In-DTPA-Octreotide (OctreoScan). For a typical adult administration, the effective dose from 185 MBq of 68Ga-DOTA-SSTR agents is 4.3–4.8 mSv, whereas a typical 222 MBq administration of 111In-DTPA-Octreotide delivers 17.7 mSv [1]. This represents an approximately 73% reduction in radiation exposure.

Effective Radiation Dose
Cross‑study comparable
17.7 mSv (222 MBq)
Substantially higher than PET agents (~4.5 mSv)
Approx. 73% reduction with 68Ga‑DOTA‑SSTR
Radiation Dosimetry Patient Safety Radiopharmaceuticals

Overall Diagnostic Accuracy: Meta-Analysis Comparison

While OctreoScan (111In-pentetreotide) demonstrates a reported overall sensitivity range of 80–100% for NET detection [1], a 2012 meta-analysis of 68Ga-DOTA-labeled somatostatin analogue PET imaging reported pooled sensitivity and specificity of 93% and 91%, respectively [2]. This class-level comparison illustrates the higher and more consistent diagnostic accuracy achieved with PET-based somatostatin receptor imaging.

Diagnostic Sensitivity Range
Class‑level inference
80–100% (reported)
PET meta‑analysis pooled sensitivity 93%
Specificity data for OctreoScan not available in this context
Neuroendocrine Tumors Meta-Analysis Diagnostic Accuracy

OctreoScan Clinical Application Scenarios


Well-Differentiated NET Staging

OctreoScan remains a valid imaging option for the initial staging of well-differentiated (Grade 1 and Grade 2) neuroendocrine tumors, particularly those of gastroenteropancreatic origin. In this specific patient subset, OctreoScan demonstrates a sensitivity of 80%, which is numerically higher than the 60% sensitivity reported for 18FDG-PET in the same population [1]. This application is most relevant in settings where access to 68Ga-DOTA-peptide PET/CT is limited or where its procurement is not feasible, and the clinical question is focused on identifying somatostatin receptor-positive disease.

Pediatric Medulloblastoma Recurrence Detection

In pediatric neuro-oncology, the combination of MRI and OctreoScan has been reported as the most sensitive and accurate imaging modality for differentiating recurrent medulloblastoma from post-surgical scar tissue [1]. This is a niche but high-value application where the ability of OctreoScan to detect somatostatin receptor expression in tumor tissue provides critical diagnostic information not obtainable from anatomic imaging alone, directly impacting surgical and therapeutic planning.

MIBG-Negative Neural Crest Tumor Imaging

For neural crest tumors such as neuroblastoma, paraganglioma, and medullary thyroid carcinoma, OctreoScan (111In-pentetreotide) can serve as a complementary or alternative imaging agent when 123I-MIBG scintigraphy yields negative or equivocal results [1]. This application leverages the differential expression of somatostatin receptors versus norepinephrine transporters, providing a second-line molecular imaging target that can salvage diagnostic workups and guide therapy selection.

Delayed SPECT Imaging for Lesion Detection

The 2.8-day physical half-life of Indium-111 enables a unique imaging protocol where delayed SPECT or SPECT/CT images are acquired at 24 hours post-injection [1]. This delayed imaging takes advantage of increased target-to-background ratios as non-specific activity clears, potentially improving the detection of small or equivocal lesions, particularly in the abdomen where physiological bowel activity can obscure early imaging. This is a protocol-specific advantage not shared by short-lived PET isotopes such as 68Ga (68-minute half-life), making OctreoScan a strategic choice in specific diagnostic dilemmas.

Application
Selection Property
Validation Focus
Well‑differentiated NET functional imaging
sst2 expression in G1/G2 NETs
Reported sensitivity versus FDG‑PET in well‑differentiated disease
Recurrent medulloblastoma differentiation
Tumor vs. post‑surgical scar discrimination
Correlation with MRI; somatostatin receptor positivity
MIBG‑negative neural crest tumor imaging
Alternate molecular target (sst2)
Diagnostic yield when 123I‑MIBG scintigraphy is negative
Delayed 24‑hr SPECT for equivocal lesions
Increased target‑to‑background ratio
Lesion detectability improvement on delayed images

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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